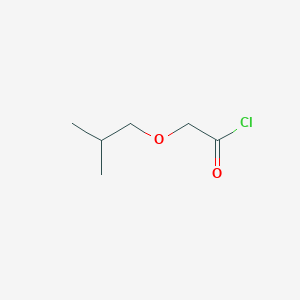

Isobutoxyacetyl chloride

概要

説明

Isobutoxyacetyl chloride is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Key Reactivity Patterns

Isobutoxyacetyl chloride undergoes nucleophilic acyl substitution reactions, proceeding via an addition-elimination mechanism . Below are the primary reaction types, summarized in tables for clarity.

2.1. Reaction with Alcohols (Esterification)

Reacts with alcohols (e.g., methanol) to form esters and HCl.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH) | Isobutoxyacetyl alkyl ester | Base (e.g., pyridine or triethylamine) |

Mechanism:

-

Nucleophilic attack: The alcohol’s oxygen attacks the carbonyl carbon.

-

Intermediate formation: A tetrahedral intermediate forms.

2.2. Reaction with Amines (Amidation)

Reacts with ammonia or amines (primary/secondary) to form amides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Amidation | Amine (R-NH₂) | Isobutoxyacetyl amide | Base (e.g., triethylamine) |

Mechanism:

-

Nucleophilic attack: The amine’s nitrogen attacks the carbonyl carbon.

2.3. Reaction with Water (Hydrolysis)

Reacts with water to regenerate the carboxylic acid (isobutoxyacetic acid).

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Hydrolysis | Water | Isobutoxyacetic acid | Acidic/neutral conditions |

2.4. Friedel-Crafts Acylation

Undergoes electrophilic aromatic substitution in the presence of a Lewis acid (e.g., AlCl₃) to form aryl ketones.

| Reaction Type | Substrate | Product | Conditions | References |

|---|---|---|---|---|

| Friedel-Crafts acylation | Aromatic ring | Aryl ketone (e.g., acetophenone analog) | AlCl₃ catalyst, anhydrous conditions |

Mechanism:

-

Electrophile generation: Formation of an acylium ion (resonance-stabilized) via AlCl₃ coordination .

-

Aromatic substitution: Electrophilic attack on the aromatic ring, followed by deprotonation .

2.5. Reaction with Ethers

Reacts with ethers (e.g., methyl isobutyl ether) in the presence of Lewis acids (e.g., ZnCl₂) to form mixed esters or anhydrides.

| Reaction Type | Nucleophile | Product | Conditions | References |

|---|---|---|---|---|

| Ether reaction | Ether | Mixed ester/anhydride | ZnCl₂ catalyst, anhydrous conditions |

特性

分子式 |

C6H11ClO2 |

|---|---|

分子量 |

150.60 g/mol |

IUPAC名 |

2-(2-methylpropoxy)acetyl chloride |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3 |

InChIキー |

JRJRWVDBFVUPHR-UHFFFAOYSA-N |

正規SMILES |

CC(C)COCC(=O)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。